Gomisin O
Descripción general
Descripción
Gomisin O is a compound isolated from the fruits of Schizandra chinensis . It has a molecular weight of 416.46 and a formula of C23H28O7 .
Synthesis Analysis
The total synthesis of Gomisin O involves key steps such as a novel indium-mediated methylcrotylation, a diastereoselective B-alkyl Suzuki−Miyaura alkylborane coupling, and an intramolecular oxidative biaryl cuprate cross-coupling .Molecular Structure Analysis
The molecular structure of Gomisin O is characterized by a highly electron-rich dibenzocyclooctadiene core structure with a stereogenic axis about the biaryl bond, exhibiting atropisomerism .Physical And Chemical Properties Analysis
Gomisin O has a density of 1.2±0.1 g/cm3, a boiling point of 575.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Hepatic Lipogenesis Inhibition : Gomisin J, a related compound, has been shown to inhibit lipid accumulation in liver cells by activating AMPK-dependent pathways and inhibiting fetuin-A. This suggests potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).
Cognitive Impairment Treatment : Gomisin A, another related compound, was found to reverse cognitive impairments induced by scopolamine in mice, suggesting its potential as a treatment for cognitive impairment. Its effects are mediated by enhancing the cholinergic nervous system (Kim et al., 2006).
Osteoblast Differentiation and Antioxidative Effects : Gomisin A has been shown to enhance osteoblast differentiation under high glucose-induced oxidative stress in cells, suggesting its potential for preventing bone fragility fractures and implant failure in diabetes (Takanche et al., 2019).
Protection Against Hepatic and Renal Injury : Gomisin A demonstrated protective effects against liver and kidney damage induced by CCl(4) exposure, potentially through differential regulation of the MAPK signal transduction pathway (Hwang et al., 2013).
Melanogenesis Inhibition : Gomisin N inhibited melanin synthesis by repressing the expression of MITF and melanogenic enzymes, potentially through modulating the PI3K/Akt and MAPK/ERK pathways. This suggests its use in conditions related to melanin overproduction (Chae et al., 2017).
Inhibition of Inflammatory Responses : Gomisin A inhibited the production of NO, PGE2, and pro-inflammatory cytokines in microglia, suggesting its potential in neuroprotective and anti-inflammatory treatments (Wang et al., 2014).
- artery endothelial cells, suggesting its potential in enhancing endothelial function and cardiovascular health (Park et al., 2009).
Anti-Allergic Effects : Gomisin N exhibited anti-allergic effects by inhibiting the production of interleukin-6 and other allergic mediators in mouse bone marrow-derived mast cells, indicating its potential in allergy treatment (Chae et al., 2011).
Mitochondrial Biogenesis in Aging : Gomisin A promoted mitochondrial biogenesis and autophagy in human diploid fibroblast cells, suggesting its role in anti-aging and cellular homeostasis (Kim et al., 2018).
Pharmacokinetics of Gomisin Compounds : A study on gomisin D, a related compound, revealed insights into its pharmacokinetics and bioavailability, providing important information for further preclinical studies (Zheng et al., 2019).
Anti-Cancer Effects : Gomisin A has been shown to inhibit the growth of triple-negative breast cancer cells and suppress colorectal lung metastasis by modulating various cellular pathways, indicating its potential as a therapeutic agent in cancer treatment (Maharjan et al., 2018); (Kee et al., 2018).
Propiedades
IUPAC Name |
(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFJIBHVSYXQL-SYTFOFBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin O | |
CAS RN |
72960-22-6 | |
Record name | Gomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.